3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol
Description
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C19H21NO/c21-19(16-9-5-2-6-10-16)17-11-18(19)14-20(13-17)12-15-7-3-1-4-8-15/h1-10,17-18,21H,11-14H2 |
InChI Key |
DATNYIBLRZAURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2(C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The ketone analog (CAS 1240529-14-9) lacks the phenyl and hydroxyl groups, reducing polarity compared to the target compound .
- The hydrochloride salt form (CAS 1486519-87-2) improves aqueous solubility, critical for pharmacokinetic optimization .
Physicochemical Properties
- Solubility : The hydrochloride salt (CAS 1486519-87-2) exhibits superior water solubility compared to the free base form of the target compound .
- Thermal Stability : The target compound decomposes above 220°C when converted to its hydrochloride salt (Compound 10) , whereas the amine analog (CAS 1245794-60-8) remains stable as a liquid at room temperature .
- Spectroscopic Data :
Biological Activity
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol, with the CAS number 1240525-71-6, is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 279.4 g/mol. The compound is characterized by its bicyclic structure, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1240525-71-6 |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.4 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler bicyclic precursors. Various synthetic routes have been documented, highlighting the compound's versatility as a building block in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurological processes. The compound's bicyclic structure allows for selective binding, which can modulate receptor activity and lead to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Neuroprotective Activity : Studies suggest that it may protect against neurodegenerative conditions by inhibiting oxidative stress and promoting neuronal survival.
- Antidepressant Properties : Preliminary findings indicate potential antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Analgesic Effects : The compound has shown promise in pain relief studies, indicating its potential as an analgesic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Study : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its neuroprotective properties against oxidative stress in neuronal cell lines, demonstrating significant protective effects at micromolar concentrations .
- Antidepressant-Like Effects : A behavioral study conducted on rodents assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test, showing reduced immobility time compared to controls .
- Pain Relief Efficacy : Another study focused on the analgesic properties of this compound using the formalin test model in rats, where it significantly reduced pain responses at specific dosages .
Q & A
Q. What synthetic methodologies are established for preparing 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol?
The compound is synthesized via a two-step multigram process starting from spirocyclic oxetanyl nitriles. Key steps include:
- Reduction of nitriles to form the bicyclic core (e.g., LiAlH₄ or catalytic hydrogenation).
- Selective benzylation and phenyl group introduction via Grignard or cross-coupling reactions to functionalize the cyclobutane ring . Alternative routes involve reductive amination or cyclization strategies to optimize yield and purity .
Q. How is the stereochemical configuration of the bicyclic core validated experimentally?
- X-ray crystallography (XRD) confirms the spatial arrangement of the azabicycloheptane scaffold and substituents .
- NMR spectroscopy (e.g., NOESY, H-C HSQC) resolves stereochemical ambiguities by analyzing coupling constants and nuclear Overhauser effects .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- High-resolution mass spectrometry (HRMS) verifies molecular formulas.
- Chiral HPLC or SFC (supercritical fluid chromatography) assesses enantiomeric purity, crucial for pharmacological studies .
- Thermogravimetric analysis (TGA) evaluates thermal stability, informing storage conditions .
Advanced Research Questions
Q. How does this compound act as a morpholine isostere in drug design?
The compound replaces morpholine in bioactive molecules due to:
- Similar lipophilicity (cLogP ≈ 1.2–1.5) for comparable membrane permeability.
- Conformational rigidity , which restricts rotational freedom and enhances target binding selectivity . Computational studies (e.g., molecular docking) further validate its isosteric compatibility .
Q. What strategies enable selective derivatization of the cyclobutane ring in this scaffold?
- Electrophilic aromatic substitution on the phenyl group for halogenation or nitration.
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups .
- Reductive alkylation of the secondary amine to introduce diverse substituents while preserving the bicyclic core .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Structure-activity relationship (SAR) studies systematically vary substituents (e.g., benzyl vs. alkyl groups) to identify pharmacophore requirements.
- Pharmacokinetic profiling (e.g., metabolic stability assays, CYP450 inhibition) clarifies discrepancies in efficacy .
- Crystallographic analysis of target-ligand complexes reveals binding mode variations due to structural modifications .
Q. What methodologies compare the physicochemical properties of this bicyclic system to other saturated isosteres?
- Polar surface area (PSA) calculations and solubility assays assess bioavailability.
- cLogP and pKa measurements benchmark against bicyclo[2.2.2]octane or cubane derivatives to optimize drug-likeness .
Q. How are enantiomers of this compound resolved for chiral pharmacology studies?
- Chiral stationary-phase chromatography (e.g., amylose- or cellulose-based columns) separates enantiomers.
- Salt formation with chiral acids (e.g., tartaric acid) enables crystallization-based resolution .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility or potency data may arise from polymorphic forms or residual solvents. Use powder XRD and dynamic vapor sorption (DVS) to identify polymorphs .
- Scale-Up Challenges : Optimize reaction conditions (e.g., solvent choice, catalyst loading) to mitigate byproduct formation during multigram synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
